4-Phenyl-3H-1,2-dithiole-3-thione
Overview
Description
4-Phenyl-3H-1,2-dithiole-3-thione is a chemical compound with the molecular formula C9H6S3 . It is among the best-studied classes of polysulfur-containing heterocycles . This compound has been of interest due to its potential as a source of hydrogen sulfide, an endogenously produced gaseous signaling molecule .
Synthesis Analysis
The synthesis of 3H-1,2-dithiole-3-thiones, including 4-Phenyl-3H-1,2-dithiole-3-thione, has been a subject of recent interest . The synthesis involves both well-known procedures and important novel transformations for building the 1,2-dithiole-3-thione ring . Diverse ring transformations of 3H-1,2-dithiole-3-thiones into various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of one or two sulfur atoms to form carbon- and carbon-nitrogen containing moieties, and other unexpected reactions are considered .Molecular Structure Analysis
The molecular structure of 4-Phenyl-3H-1,2-dithiole-3-thione is characterized by a molecular formula of CHS, an average mass of 210.339 Da, and a monoisotopic mass of 209.963165 Da .Chemical Reactions Analysis
The chemical reactions of 4-Phenyl-3H-1,2-dithiole-3-thione involve diverse ring transformations into various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of one or two sulfur atoms to form carbon- and carbon-nitrogen containing moieties, and other unexpected reactions .Scientific Research Applications
Synthesis and Reactivity
4-Phenyl-3H-1,2-dithiole-3-thione is among the best studied classes of polysulfur-containing heterocycles due to the almost explosive recent interest in these compounds as sources of hydrogen sulfide . They are involved in diverse ring transformations into various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of one or two sulfur atoms to form carbon- and carbon-nitrogen containing moieties, and other unexpected reactions .
Antioxidant Activity
1,2-Dithiole-3-thione derivatives, including 4-Phenyl-3H-1,2-dithiole-3-thione, are known to have interesting bioactive properties, with potential applications in various areas including the protection of retinal pigment epithelium cells from UV radiation .
Chemopreventive Agents
These compounds can be used as chemopreventive agents that can delay, inhibit or reverse carcinogenic processes .
Therapeutic Agents for Alzheimer’s Disease
1,2-Dithiole-3-thione derivatives are potential therapeutic agents for Alzheimer’s disease .
Inhibitors of Microglia Activation
These compounds are also known to inhibit microglia activation in the ischemic brain .
Treatment of Multiple Sclerosis
1,2-Dithiole-3-thione derivatives are therapeutic agents for the treatment of multiple sclerosis .
Anti-inflammatory Drugs
These compounds are also used as anti-inflammatory drugs .
Anti-tumor Activity
Pd (II) complexes with 4,5-benzo-3H-1,2-dithiole-3-thione have shown potent anti-proliferative effects against LnCaP cells .
Mechanism of Action
Target of Action
4-Phenyl-3H-1,2-dithiole-3-thione is a polysulfur-containing heterocycle . It is known to target the Nrf2-HO-1 signaling pathway in cells . This pathway plays a crucial role in the cellular response to oxidative stress.
Mode of Action
The compound acts as an activator of the Nrf2-HO-1 signaling pathway . By activating this pathway, it enhances the cellular response to oxidative stress, thereby protecting cells from damage.
Biochemical Pathways
The primary biochemical pathway affected by 4-Phenyl-3H-1,2-dithiole-3-thione is the Nrf2-HO-1 signaling pathway . This pathway is involved in the regulation of important functions of the cardiovascular, immune, nervous, respiratory, and gastrointestinal systems . It is also implicated in several diseases, including Down syndrome, Alzheimer’s, and Parkinson’s diseases .
Pharmacokinetics
Its molecular formula isC9H6S3 , and it has an average mass of 210.339 Da
Result of Action
The activation of the Nrf2-HO-1 signaling pathway by 4-Phenyl-3H-1,2-dithiole-3-thione results in enhanced cellular response to oxidative stress . This can protect cells from damage, potentially offering therapeutic benefits in conditions associated with oxidative stress.
Action Environment
The action of 4-Phenyl-3H-1,2-dithiole-3-thione can be influenced by various environmental factors. For instance, the compound’s antioxidant activity was investigated using cyclic voltammetry (CV) and electronic spectroscopy (ES) assays . These techniques can provide insights into how the compound’s action, efficacy, and stability might be affected by different environmental conditions.
properties
IUPAC Name |
4-phenyldithiole-3-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6S3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPKVVDYQDZSTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSSC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041526 | |
Record name | 4-Phenyl-3H-1,2-dithiole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-3H-1,2-dithiole-3-thione | |
CAS RN |
3354-37-8 | |
Record name | 3H-1,2-Dithiole-3-thione, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-3H-1,2-dithiole-3-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenyl-3H-1,2-dithiole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenyl-1,2-dithiole-3-thione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6RB477R5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.